Ro 04-5595 hydrochloride
Overview
Description
Ro 04-5595 hydrochloride is a selective antagonist for GluN2B (formally NR2B) containing NMDA receptors . Its chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .
Physical And Chemical Properties Analysis
Ro 04-5595 hydrochloride has a molecular weight of 368.3 . It is soluble to 15 mM in water and to 100 mM in DMSO . .Scientific Research Applications
Binding Properties in Brain Research
- Subheading: NMDA Receptor Studies
- Content: The compound Ro 04-5595 hydrochloride has been used as a specific antagonist in the study of NMDA receptors containing NR2B subunits. It was employed in defining the binding of another compound, [3H]Ro 25-6981, to rat brain membranes. This research provided insights into the characteristics of NMDA receptors and their regulation, with a focus on brain layers like the cerebral cortex and hippocampus (Mutel et al., 1998).
- Subheading: Reactive Oxygen Species (ROS) Studies
- Content: Though not directly involving Ro 04-5595 hydrochloride, research on reactive oxygen species (ROS) is relevant to understanding its potential applications. ROS play a critical role in various physiological functions and have significant implications in medical research. Studies explore the material chemistry of nanomaterials to generate or scavenge ROS for therapeutic outcomes, which can be a context for using similar compounds like Ro 04-5595 hydrochloride (Yang et al., 2019).
- Subheading: ROS in Environmental Stress
- Content: Research on environmental stress in aquatic animals involves the study of ROS, highlighting their balance between production and elimination. This area of research, focusing on oxidative stress caused by environmental factors like temperature and pollutants, may provide insights into the potential environmental applications of Ro 04-5595 hydrochloride in studying similar stress responses in aquatic environments (Lushchak, 2011).
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982243 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 04-5595 hydrochloride | |
CAS RN |
64047-73-0 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.